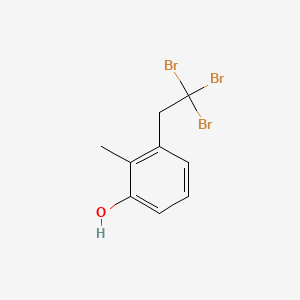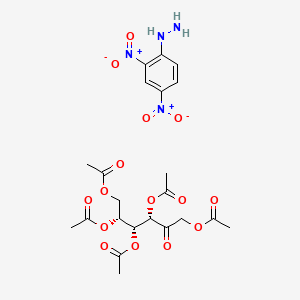
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane is an organophosphorus compound with the molecular formula C20H30P2. This compound is notable for its unique structure, which includes two pentamethylcyclopentadienyl rings bonded to a phosphanylidenephosphane group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane typically involves the reaction of pentamethylcyclopentadiene with a suitable phosphorus reagent under controlled conditions. One common method involves the use of a phosphorus trichloride precursor, which reacts with pentamethylcyclopentadiene in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions produce phosphines. Substitution reactions can result in a variety of products depending on the nucleophiles used.
Wissenschaftliche Forschungsanwendungen
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of other organophosphorus compounds and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane involves its interaction with molecular targets through its phosphorus atoms. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The specific pathways involved depend on the nature of the metal ion and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)phosphine: This compound has a similar structure but contains only one pentamethylcyclopentadienyl ring.
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)phosphine oxide: This is an oxidized form of the compound with a phosphine oxide group.
Uniqueness
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane is unique due to its dual pentamethylcyclopentadienyl rings and phosphanylidenephosphane group. This structure provides it with distinct electronic and steric properties, making it a valuable ligand in coordination chemistry and catalysis. Its ability to form stable complexes with various metal ions sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
104598-67-6 |
|---|---|
Molekularformel |
C20H30P2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane |
InChI |
InChI=1S/C20H30P2/c1-11-12(2)16(6)19(9,15(11)5)21-22-20(10)17(7)13(3)14(4)18(20)8/h1-10H3 |
InChI-Schlüssel |
KVOWGFHFUSMDQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C1C)C)(C)P=PC2(C(=C(C(=C2C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)


![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)





